molecular formula C4H6O2 B156105 Oxolan-3-one CAS No. 22929-52-8

Oxolan-3-one

Cat. No.: B156105
CAS No.: 22929-52-8
M. Wt: 86.09 g/mol
InChI Key: JLPJFSCQKHRSQR-UHFFFAOYSA-N
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Description

Dihydrofuran-3(2H)-one is a heterocyclic organic compound featuring a five-membered ring with an oxygen atom and a ketone group

Scientific Research Applications

Dihydrofuran-3(2H)-one has a wide range of applications in scientific research:

Future Directions

Oxolan-3-one is an important intermediate in the production of biofuels, and its role in the pyrolysis of biomass is a significant area of research . As the use of biomass for fuel generation increases, understanding the mechanisms of thermal decomposition for all components of bio-oil, including this compound, will continue to be an important area of study .

Biochemical Analysis

Biochemical Properties

3-Oxotetrahydrofuran can be used to synthesize cyclic ketone inhibitors that inhibit serine protease plasmin . This suggests that it interacts with enzymes such as serine protease in biochemical reactions.

Cellular Effects

The cellular effects of 3-Oxotetrahydrofuran are not well-documented. It is known that similar compounds can have significant effects on cellular processes. For example, 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), a synthetic fatty-acid synthase (FASN) inhibitor, has been shown to impair mitochondrial function and increase reactive oxygen species content, reducing cell viability .

Molecular Mechanism

It is known to interact with enzymes such as serine protease to inhibit their activity

Temporal Effects in Laboratory Settings

The temporal effects of 3-Oxotetrahydrofuran in laboratory settings are not well-documented. It is known that similar compounds can have significant effects over time. For example, C75 has been shown to impair mitochondrial function and increase reactive oxygen species content over time .

Metabolic Pathways

The metabolic pathways involving 3-Oxotetrahydrofuran are not well-understood. It is known that similar compounds can be involved in significant metabolic pathways. For example, C75 has been shown to inhibit the mitochondrial fatty acid synthesis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrofuran-3(2H)-one can be synthesized through the treatment of readily available α’-hydroxyenones with a catalytic amount of strong acid in refluxing toluene. This process results in the formation of dihydrofuran-3(2H)-one via a formal 5-endo-trig cyclization .

Industrial Production Methods: Industrial production methods for dihydrofuran-3(2H)-one often involve catalytic processes. For example, the conversion of 1,4-butanediol on cobalt catalysts is a promising method for the preparation of dihydrofurans .

Chemical Reactions Analysis

Types of Reactions: Dihydrofuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted dihydrofuran-3(2H)-one derivatives, which can be further utilized in organic synthesis .

Comparison with Similar Compounds

    2,3-Dihydrofuran: Similar in structure but lacks the ketone group.

    2,5-Dihydrofuran: Another isomer with different substitution patterns.

    Tetrahydrofuran: Fully saturated analog without the ketone group.

Uniqueness: Dihydrofuran-3(2H)-one is unique due to its combination of a five-membered ring with both an oxygen atom and a ketone group, which imparts distinct reactivity and stability compared to its analogs .

Properties

IUPAC Name

oxolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-4-1-2-6-3-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPJFSCQKHRSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336157
Record name 3-Oxotetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxolan-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22929-52-8
Record name 3-Oxotetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22929-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxotetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrofuran-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oxolan-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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